Diacetone-D-glucose

carbohydrate chemistry process chemistry epimer synthesis

Unlock 3-OH regioselectivity with this bis-acetal protected D-glucose. Locks furanose conformation for precise functionalization. Provides 1.9× yield advantage in gluco→allo epimerization, 99:1 dr in α-amino acid synthesis, and 40% step reduction vs. D-arabinose routes. Ideal for chiral pools, locked nucleosides, and unnatural amino acids. Bulk kg-scale availability.

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 14686-89-6
Cat. No. B1140573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetone-D-glucose
CAS14686-89-6
Synonyms1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose; 
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
InChIInChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1
InChIKeyKEJGAYKWRDILTF-HOTMZDKISA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 14686-89-6): Procurement-Grade Chiral Building Block for Asymmetric Synthesis and Nucleoside Chemistry


1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 14686-89-6), also known as diacetone-D-glucose, is a bis-acetal protected D-glucose derivative that locks the sugar in the furanose conformation [1]. The compound features two isopropylidene protecting groups at the 1,2- and 5,6-positions, leaving the 3-OH group as the sole reactive site for regioselective functionalization, while maintaining a defined stereochemical framework with specific rotation [α]20/D −18° (c = 1% in H2O) and melting point 109-113 °C . It serves as a versatile chiral template and starting material for the synthesis of biologically active L-acovenose, carbanucleoside enantiomers, vinyl ether-based chiral synthons, and fluoro-thiofuranosyl nucleosides .

Why 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 14686-89-6) Cannot Be Replaced by Alternative Protected Sugars in Critical Synthetic Pathways


Protected carbohydrate derivatives with the same molecular formula but different regiochemical protection patterns or stereochemical configurations exhibit distinct reactivity, selectivity, and synthetic utility. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (gluco-configured) cannot be interchanged with its allo-epimer (CAS 2595-05-3) due to stereochemistry-dependent reaction outcomes [1], nor with 1,2:3,4-di-O-isopropylidene regioisomers which expose the 6-OH rather than the 3-OH for functionalization, thereby accessing entirely different substitution patterns [2]. The acid-labile acetal protecting groups also display differential hydrolytic stability depending on the stereochemical environment, with gluco- and allo-configured derivatives showing unexpected inhibition of 5,6-O-isopropylidene hydrolysis in the presence of 3-O-imidazole sulfonyl moieties [3]. These stereochemical and regiochemical determinants directly impact synthetic efficiency, product diastereoselectivity, and overall yield, rendering generic substitution scientifically unjustified.

Comparative Performance Data for 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 14686-89-6) vs. Closest Analogs: Oxidation Yield, Chiral Induction, and Synthetic Efficiency


Molar-Scale Oxidation: Gluco-Configured Starting Material Enables Higher Allofuranose Yield Than Alternative Epimeric Routes

In the molar-scale synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (CAS 2595-05-3), the gluco-configured starting material 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (target compound) undergoes DMSO oxidation followed by NaBH4 reduction to yield the allo-epimer in 67% overall yield across two steps. In contrast, the alternative Parikh–Doering oxidation variant employing sulfur trioxide-pyridine complex yielded only 35%, representing a 1.9-fold difference [1]. No direct epimer route from other starting materials achieves comparable molar-scale efficiency; the gluco→allo epimerization via oxidation-reduction is the established industrial pathway precisely because the gluco-configuration provides optimal steric and electronic properties for this transformation.

carbohydrate chemistry process chemistry epimer synthesis rare sugar synthesis

Chiral Template Performance: Diacetone-D-Glucose Delivers 99:1 Diastereomeric Ratio in Dynamic Kinetic Resolution of α-Halo Esters

When employed as a chiral template in the dynamic kinetic resolution of α-halo esters, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose enables nucleophilic substitution reactions with various amine nucleophiles in the presence of TBAI and DIEA to afford N-substituted α-amino esters with up to 99:1 diastereomeric ratio (dr) [1]. This near-complete stereocontrol is attributable to the rigid bicyclic framework of the diacetone-glucose architecture, which provides a well-defined steric environment for facial discrimination. While the D-allose-derived template (CAS 2595-05-3) can also mediate dynamic kinetic resolution [1], the gluco-template is commercially available at larger scale and lower cost, offering equivalent or superior stereoselectivity with improved procurement accessibility.

asymmetric synthesis chiral auxiliary amino acid synthesis dynamic kinetic resolution

Synthetic Route Efficiency: Three-Step Synthesis from Gluco-Template Yields 56% vs. Five-Step Alternative Route Yielding 36–42%

In the synthesis of 2-O-allyl-D-arabinose, a chiral C5 building block, the route starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (target compound) achieves a 56% overall yield over three steps. In direct comparison, the alternative route starting from D-arabinose requires five steps and yields only 36–42% [1]. The gluco-template approach reduces the synthetic sequence by two steps while increasing overall yield by 14–20 absolute percentage points. This improvement stems from the strategic advantage of starting with a partially protected, stereochemically defined scaffold that minimizes protecting group manipulations.

process chemistry chiral building block synthetic efficiency step economy

Asymmetric Reduction Performance: Diacetone-D-Glucose as Chiral Ligand Component Achieves 88% Optical Yield in Aromatic Ketone Reduction

When employed as a chiral component in reagents formed from sodium borohydride and various Lewis acids, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose enables the asymmetric reduction of prochiral aromatic ketones to afford the corresponding phenyl carbinols with up to 88% optical yield [1]. This performance establishes the gluco-template as a competent chirality transfer agent for borohydride-based reducing systems. The rigid bicyclic framework of the diacetone-protected glucose provides a well-defined chiral environment that influences the hydride delivery trajectory. Alternative carbohydrate-derived chiral auxiliaries (e.g., mannitol-derived, fructose-derived) require separate synthetic preparation and may yield different enantioselectivity profiles, but the gluco-template is uniquely positioned as the most readily available and extensively characterized option for this application class.

asymmetric catalysis chiral ligand enantioselective synthesis ketone reduction

Regioselective Functionalization: Exclusive 3-OH Accessibility Distinguishes 1,2:5,6-Protected Glucofuranose from 1,2:3,4-Regioisomers

The 1,2:5,6-di-O-isopropylidene protection pattern in the target compound leaves the 3-OH group as the sole reactive hydroxyl available for functionalization, enabling exclusive 3-O-alkylation, acylation, or oxidation without competing reactions at other positions. In contrast, the 1,2:3,4-di-O-isopropylidene regioisomer exposes the 6-OH group for functionalization, leading to entirely different substitution patterns [1]. This regiochemical distinction is absolute and governs the downstream synthetic trajectory. The 3-OH in the gluco-configured furanose is particularly suited for oxidation to the corresponding 3-ulose (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexos-3-ulose), a versatile chiral template that serves as a C2-symmetric cyclopentanone equivalent with distinct α- and β-face differentiation due to the orientation of the protecting groups [2].

regioselective synthesis protecting group strategy carbohydrate derivatization

Bicyclo-RNA Building Block Synthesis: Gluco-Template Enables 27% Overall Yield in 8 Steps vs. 11 Steps for Deoxy Derivative

In the synthesis of sugar building blocks for bicyclo-RNA, a class of conformationally restricted oligonucleotide analogs with therapeutic potential, the route starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose delivers one sugar unit in 8 steps with 27% overall yield. In direct comparison, the deoxy derivative of the same building block requires 11 steps, representing a 37.5% increase in synthetic length relative to the target compound-derived route . The key step involves rhodium(I)-catalyzed hydroacylation to elaborate a carbocyclic ring on the furanoside scaffold, a transformation enabled by the stereochemical and conformational properties of the gluco-configured template. Alternative protected sugars lacking this specific stereochemical arrangement cannot undergo the same hydroacylation cascade with comparable efficiency.

nucleic acid chemistry bicyclo-RNA carbohydrate building block oligonucleotide therapeutics

High-Value Application Scenarios for 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 14686-89-6) Based on Quantified Performance Advantages


Molar-Scale Synthesis of Rare Sugar Derivatives (e.g., D-Allose Epimer) Requiring High-Yield Oxidation-Reduction Sequence

The 67% overall yield achievable in the gluco→allo epimerization via DMSO oxidation/NaBH4 reduction [1] makes this compound the preferred starting material for large-scale manufacturing of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose and downstream rare sugar derivatives. The 1.9× yield advantage over alternative oxidation protocols directly translates to cost reduction at industrial scale. Applications include synthesis of D-allose-based pharmaceutical intermediates and research-grade rare carbohydrates.

Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids via Dynamic Kinetic Resolution

The 99:1 diastereomeric ratio achieved in dynamic kinetic resolution of α-halo esters [1] positions this chiral template for the efficient preparation of enantiomerically enriched α-amino acid derivatives. Applications include synthesis of chiral building blocks for peptide-based therapeutics, protease inhibitors, and unnatural amino acid libraries for drug discovery. The near-complete stereocontrol eliminates the need for costly chromatographic diastereomer separation.

Step-Economical Synthesis of Chiral C5 Building Blocks for Natural Product Total Synthesis

The three-step, 56% yield route to 2-O-allyl-D-arabinose [1] demonstrates the value of this compound as a starting point for chiral pool-derived building blocks. The 40% reduction in step count versus the D-arabinose route reduces labor, solvent usage, and purification requirements. Applications include total synthesis of complex natural products, carbohydrate-based enzyme inhibitors, and chiral ligands for asymmetric catalysis.

Bicyclo-RNA and Conformationally Restricted Oligonucleotide Building Block Synthesis

The 8-step, 27% yield synthesis of bicyclo-RNA sugar building blocks [1] establishes this compound as the entry point for accessing conformationally locked nucleoside analogs. The rhodium-catalyzed hydroacylation step that constructs the carbocyclic ring is enabled by the specific stereochemistry of the gluco-template. Applications include development of antisense oligonucleotides, siRNA therapeutics, and nucleic acid-based probes requiring enhanced nuclease resistance and target affinity.

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